

Comprehensive Technical Guide: (3-Phenoxyphenyl)methanol

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Compound of Interest

Compound Name: (3-Phenoxyphenyl)methanol

Cat. No.: B8599184

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Executive Summary

(3-Phenoxyphenyl)methanol (CAS: 780801-27-6) is a highly specialized heteroaromatic intermediate utilized extensively in medicinal chemistry and drug discovery. Defined by the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol, this compound serves as a critical building block in the synthesis of G-protein coupled receptor 120 (GPR120/FFAR4) agonists. By combining the hydrogen-bonding capability of a C2-hydroxymethyl group with the lipophilicity of a C3-phenoxy ether, it provides a highly tunable scaffold for developing therapeutics targeting metabolic syndrome, insulin resistance, and chronic inflammation.

Physicochemical Profiling & Structural Logic

The structural integrity of **(3-Phenoxyphenyl)methanol** is defined by its central pyridine ring, which is substituted at the ortho (C2) and meta (C3) positions. The C3-phenoxy group imparts significant steric bulk and lipophilicity, which is crucial for binding to the hydrophobic pockets of lipid-sensing receptors like GPR120. Conversely, the C2-hydroxymethyl group acts as a versatile synthetic handle, readily undergoing Mitsunobu etherification or oxidation to an aldehyde.

Quantitative Data Summary

Property	Value	Structural Significance
Chemical Name	(3-Phenoxy pyridin-2-yl)methanol	Core nomenclature
CAS Registry Number	780801-27-6	Unique identifier
Molecular Formula	C ₁₂ H ₁₁ NO ₂	Defines atomic composition
Molecular Weight	201.22 g/mol	Critical for stoichiometric calculations
Exact Mass	201.0789 Da	Target for High-Resolution Mass Spec
H-Bond Donors	1	Mediated by the -OH group
H-Bond Acceptors	3	Pyridine N, ether O, hydroxyl O
Rotatable Bonds	3	Allows conformational flexibility for receptor binding

Analytical Characterization & Self-Validating Protocols

To ensure the molecular weight (201.22 g/mol) and formula (C₁₂H₁₁NO₂) are strictly maintained during synthesis, researchers must employ a self-validating analytical system. Relying on a single method can lead to false positives (e.g., failing to detect unreacted halogenated precursors).

- High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI) in positive mode, the compound must yield a protonated molecular ion

at m/z 202.086. Causality: The isotopic distribution must be analyzed to confirm the complete absence of the

isotope peak characteristic of chlorine, validating that the precursor has been fully dehalogenated.

- Nuclear Magnetic Resonance (NMR) Integration: In

NMR (400 MHz,

), the formula is validated by precise proton integration. The hydroxymethyl protons (

) appear as a distinct singlet or doublet near

4.6 ppm (2H). The aromatic region (

6.8–8.5 ppm) must integrate to exactly 8 protons (3 from the central pyridine ring, 5 from the phenoxy ring). Any deviation in this 2:8 ratio indicates an incomplete reaction or structural degradation.

Synthetic Methodology: The Catalytic Hydrogenation Route

The most reliable and high-yielding synthesis of **(3-Phenoxy-pyridin-2-yl)methanol** involves the catalytic hydrogenolysis of its chlorinated precursor, (6-chloro-3-phenoxy-pyridin-2-yl)methanol, as detailed in [1](#).

Step-by-Step Protocol

- Reaction Setup: Dissolve (6-chloro-3-phenoxy-pyridin-2-yl)methanol (1.0 eq) in anhydrous ethanol () at a concentration of 0.1 M.
- Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the precursor) under an inert argon atmosphere to prevent auto-ignition.
- Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (). Maintain the reaction under an balloon (1 atm) and stir vigorously at room temperature for 15–20 hours.
- Self-Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material (m/z 236/238) drops below 1% relative abundance, and the target mass (m/z 202) plateaus.

- Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess

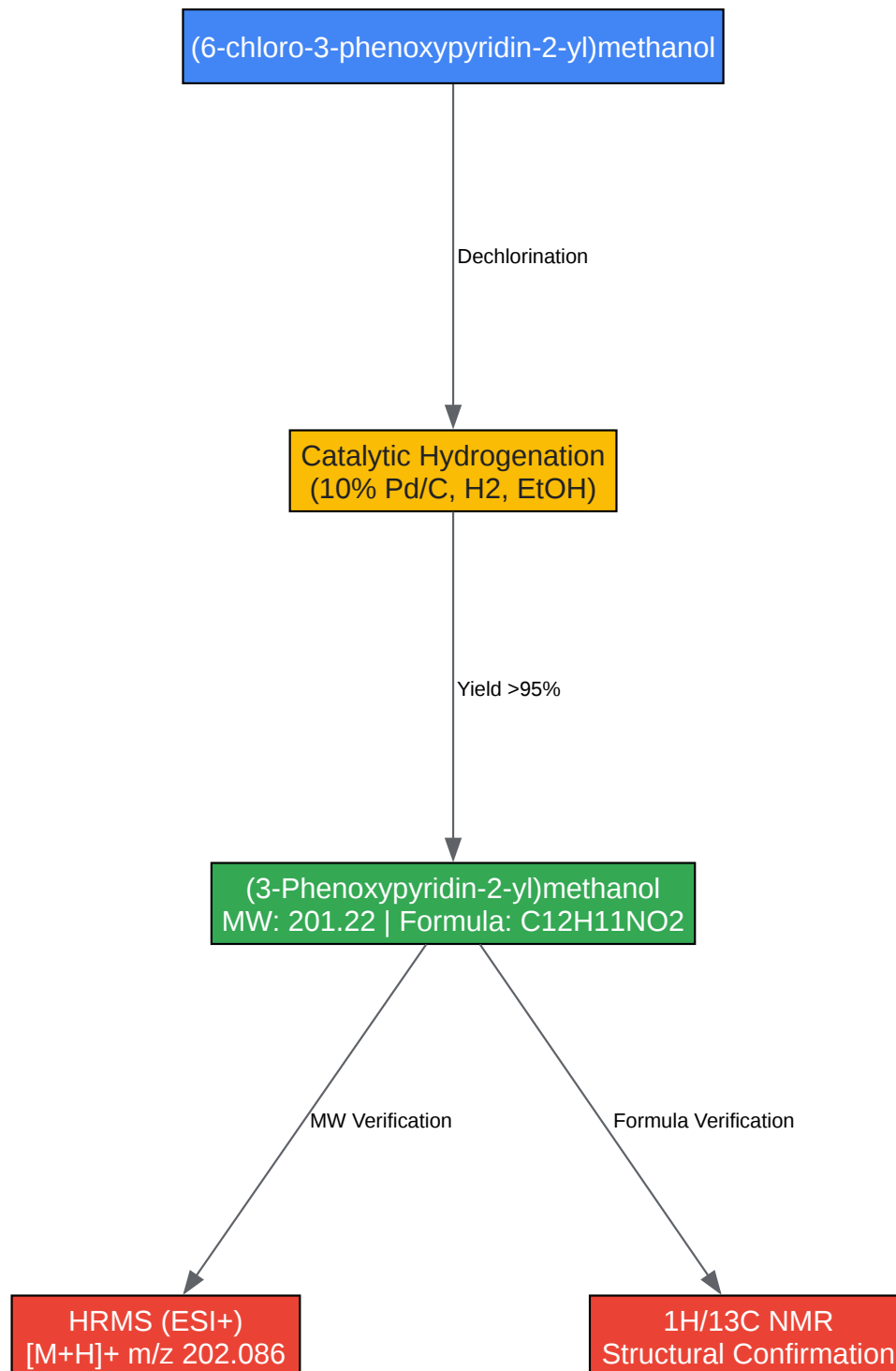
 . Evaporate the combined filtrate under reduced pressure to yield the pure product as a pale yellow solid.

Expertise & Causality: Why use 10% Pd/C under mild

pressure (1 atm)? This specific combination provides precise chemoselectivity. It is active enough to cleave the

bond (dehalogenation) but mild enough to prevent the cleavage of the diaryl ether (phenoxy) bond or the over-reduction of the aromatic pyridine ring. This ensures the final molecular formula remains strictly

.



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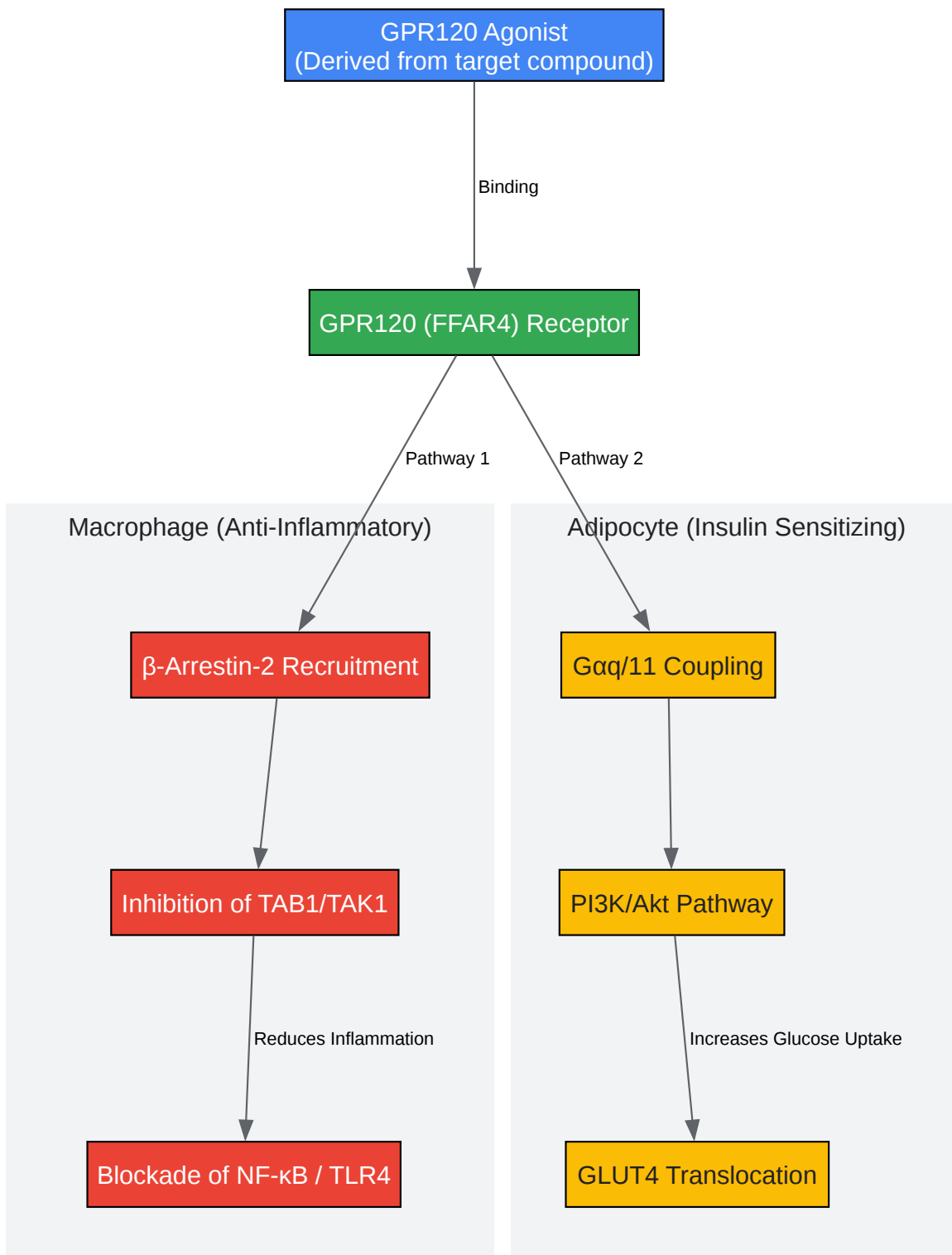
Synthetic workflow and analytical validation for **(3-Phenoxy)pyridin-2-yl)methanol**.

Pharmacological Significance: The GPR120 (FFAR4) Pathway

Once synthesized, **(3-Phenoxy pyridin-2-yl)methanol** is frequently subjected to a Mitsunobu etherification (utilizing DIAD/DEAD and triphenylphosphine) to generate complex GPR120 agonists, such as 5-(4-((3-phenoxy pyridin-2-yl)methoxy)phenyl)isoxazol-3-ol.

GPR120 is a lipid-sensing receptor that dictates metabolic and inflammatory homeostasis. Agonists derived from this compound operate via a dual-axis mechanism, as supported by [2](#):

- **Anti-Inflammatory Axis (Macrophages):** Upon agonist binding, GPR120 recruits -arrestin-2, leading to receptor internalization. This complex sequesters TAB1, effectively inhibiting TAK1 activation. Consequently, downstream inflammatory cascades (NF- κ B and TLR4 pathways) are blocked, suppressing the release of pro-inflammatory cytokines like TNF- α and IL-6.
- **Insulin-Sensitizing Axis (Adipocytes):** In adipose tissue, the stimulated GPR120 receptor couples to the β protein. This triggers the PI3K/Akt signaling cascade, which promotes the translocation of GLUT4 transporters to the cell membrane, drastically enhancing glucose uptake and reversing insulin resistance.



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Dual pharmacological signaling pathways of GPR120 agonists in macrophages and adipocytes.

References

- (3-Phenoxy pyridin-2-yl)
- Source: Google Patents / Googleapis.
- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects Source: NIH PMC URL
- Potential roles of GPR120 and its agonists in the management of diabetes Source: NIH PMC URL

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Sources

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- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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